Itraconazole Impurity 24

Description

Overview of Chemical Impurities in Active Pharmaceutical Ingredients (APIs)

Chemical impurities are substances present in an API that are not the desired chemical entity. ijrpr.com Their presence is often an inevitable consequence of the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials. ijrrjournal.com Impurities can be broadly categorized as organic, inorganic, or residual solvents. ijrrjournal.com Organic impurities, such as by-products, intermediates, and degradation products, are of particular concern as they can have a structure similar to the API and potentially exhibit pharmacological or toxicological effects. ijrrjournal.com

The sources of these impurities are varied and can include:

Starting materials and their contaminants. ijrrjournal.com

Reagents, ligands, and catalysts used in the synthesis. ijrrjournal.com

By-products formed during the reaction. ijrrjournal.com

Degradation of the API during manufacturing or storage. ijrrjournal.com

Regulatory and Scientific Imperatives for Impurity Characterization and Control

The control of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, stringently regulated by global bodies like the International Council for Harmonisation (ICH). ijrpr.com Regulatory guidelines, such as ICH Q3A(R2) for impurities in new drug substances, mandate the identification, qualification, and control of impurities to ensure the safety and quality of the final drug product. o2hdiscovery.co These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the API.

The scientific imperative for characterizing and controlling impurities stems from the potential risks they pose. Uncharacterized impurities could have unintended pharmacological effects, including toxicity, which could compromise patient safety. ijrpr.com Therefore, a thorough understanding of the impurity profile of an API is essential. This involves developing and validating sensitive analytical methods to detect and quantify impurities, as well as isolating and characterizing them to assess their potential impact. ijrpr.comnih.gov

Defining the Scope: Itraconazole (B105839) Impurity 24 within Pharmaceutical Research

Itraconazole is a broad-spectrum triazole antifungal agent. As with any synthetically produced API, the manufacturing process of itraconazole can lead to the formation of several related substances or impurities. Itraconazole Impurity 24 is one such compound that is of interest in the quality control of itraconazole.

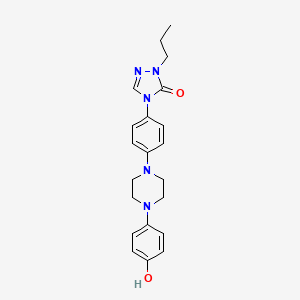

Identified by the CAS number 79538-91-3, this compound is chemically known as 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one. synzeal.com It is also referred to as Itraconazole Hydroxy Propyltriazolone Impurity. o2hdiscovery.cosynzeal.com The study and monitoring of this specific impurity are crucial for ensuring the purity and consistency of itraconazole drug products. Its presence, along with other impurities, is monitored using sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govsrce.hr The availability of a reference standard for this compound is essential for the validation of these analytical methods and for the accurate quantification of its levels in the final API. synzeal.comallmpus.com

The following table provides key identification details for this compound:

| Identifier | Value |

| Chemical Name | 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one synzeal.com |

| Synonym | Itraconazole Hydroxy Propyltriazolone Impurity o2hdiscovery.cosynzeal.com |

| CAS Number | 79538-91-3 synzeal.com |

| Molecular Formula | C21H25N5O2 synzeal.com |

| Molecular Weight | 379.5 g/mol synzeal.com |

While extensive public research solely dedicated to the synthesis and specific biological activities of this compound is limited, its significance is well-established within the framework of pharmaceutical quality control. The development of robust analytical methods capable of separating and quantifying this impurity from the main itraconazole peak is a key aspect of ensuring the drug's quality. nih.govsrce.hr

Structure

3D Structure

Properties

CAS No. |

79538-91-3 |

|---|---|

Molecular Formula |

C21H25N5O2 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C21H25N5O2/c1-2-11-26-21(28)25(16-22-26)19-5-3-17(4-6-19)23-12-14-24(15-13-23)18-7-9-20(27)10-8-18/h3-10,16,27H,2,11-15H2,1H3 |

InChI Key |

OOBTYNJLRSEHAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Molecular Characterization and Structural Elucidation Strategies for Itraconazole Impurity 24

Fundamental Molecular Descriptors of Itraconazole (B105839) Impurity 24

Itraconazole Impurity 24 is defined by a specific set of fundamental molecular properties that provide the basis for its identification. The chemical name for this impurity is 4-(4-(4-(4-(((2R,4R)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one alentris.org. These core descriptors are essential for its analytical characterization. alentris.orgcleanchemlab.com

| Descriptor | Value |

|---|---|

| Molecular Formula | C35H38Cl2N8O4 |

| Molecular Weight | 705.6 Da |

Advanced Spectroscopic and Spectrometric Approaches

A suite of sophisticated analytical techniques is employed to confirm the identity and elucidate the precise structure of this compound. These methods provide complementary information regarding the elemental composition, molecular structure, and functional groups of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. For an impurity like this compound, HRMS provides an exact mass measurement of the molecular ion. rasayanjournal.co.in This measured mass is then used to calculate the most plausible elemental formula. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of itraconazole-related degradation products, HRMS was used to identify molecular ion peaks and attribute them to specific molecular formulas, confirming the addition of oxygen atoms in those cases. rasayanjournal.co.in This approach would be used to verify that the observed mass of Impurity 24 corresponds precisely to the theoretical mass of C35H38Cl2N8O4.

Tandem Mass Spectrometry (MS/MS) is utilized to probe the structure of the impurity by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion of the impurity (m/z 705.6) is selected and subjected to collision-induced dissociation. The resulting fragment ions provide structural information. For the parent compound, itraconazole, a key diagnostic fragment is observed at m/z 392.4. researchgate.net Analysis of the MS/MS spectrum of Impurity 24 would involve comparing its fragmentation pattern to that of itraconazole. tsijournals.com Any shifts or changes in the fragment ions would help to pinpoint the location of the structural modification within the molecule, confirming the integrity of substructures like the dichlorophenyl ring, which shows a characteristic isotopic pattern due to the two chlorine atoms. tsijournals.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for complete structural elucidation. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is used to establish the connectivity of atoms within the molecule. tsijournals.comtsijournals.com When characterizing itraconazole impurities, ¹H NMR spectra are compared with those of the parent drug to identify differences in chemical shifts and proton integrations. tsijournals.com For example, the absence of signals corresponding to the piperazine (B1678402) ring in itraconazole and the appearance of new signals would indicate a significant structural change in that region. tsijournals.com 2D NMR techniques like HSQC are used to correlate protons with their directly attached carbons, while HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure. rasayanjournal.co.intsijournals.com

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The FT-IR spectrum of the impurity is compared to that of pure itraconazole to detect any differences. The presence of new absorption bands or the disappearance of characteristic peaks would signify changes in the functional group composition. The FT-IR spectrum of pure itraconazole shows characteristic peaks corresponding to its various structural components. jddtonline.info

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3157.14 | Amine groups |

| 2926.23 | Alkane C-H stretching |

| 1632.75 | C=N stretching |

| 1510.59 | Aromatic C-C stretching |

| 1409.26 | C-N stretching |

Data based on the FT-IR spectrum of pure itraconazole. jddtonline.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure and chromophoric systems within the molecule. Itraconazole exhibits a maximum absorption (λmax) at approximately 262 nm in methanol (B129727) or acidic ethanol (B145695) and at 267 nm in chloroform. ijrpr.comijrrjournal.comjru-b.com The UV-Vis spectrum of this compound would be measured and its λmax compared to that of the parent drug. A significant shift in the absorption maximum could indicate an alteration to the conjugated π-electron systems within the molecule, providing further evidence of structural modification. This technique is valuable for detecting impurities and can be used for quantitative analysis based on Beer's Law. ijrpr.com

Stereochemical Investigations of this compound

Itraconazole, a triazole antifungal agent, possesses a complex stereochemical profile due to the presence of three chiral centers in its structure. This complexity gives rise to a total of eight possible stereoisomers. This compound is one of these stereoisomers, distinguished by a specific spatial arrangement of its constituent atoms. The stereochemical investigation of this impurity is crucial for understanding its potential impact on the quality, safety, and efficacy of the parent drug, Itraconazole.

The core structure of Itraconazole features two chiral centers within the dioxolane ring and a third on the sec-butyl side chain attached to the triazolone ring nih.gov. The relative orientation of the substituents on the dioxolane ring determines whether the isomer is a cis or trans diastereomer nih.gov. In the case of this compound, the stereochemical configuration is defined as (2R,4R) for the two chiral carbons in the dioxolane ring. This specific arrangement places it in the trans diastereomeric series of Itraconazole isomers.

The investigation into the stereochemistry of Itraconazole and its related impurities involves the synthesis and characterization of all possible stereoisomers. This allows for a comprehensive understanding of how the spatial arrangement influences the physicochemical and biological properties of each isomer.

Chiral Separation and Analysis:

The separation of the various stereoisomers of Itraconazole, including Impurity 24, is a significant analytical challenge. Due to their identical chemical formula and connectivity, specialized techniques are required to resolve these isomers. High-performance liquid chromatography (HPLC) using chiral stationary phases has proven to be an effective method for the separation of Itraconazole stereoisomers nih.govnih.gov.

One study successfully synthesized all eight stereoisomers of Itraconazole and reported their chiral HPLC analysis data, providing a baseline for the identification and quantification of individual isomers like Impurity 24 nih.gov. The distinct retention times of the cis and trans diastereomers in a chiral HPLC system allow for their effective separation and characterization.

Table 1: Chiral HPLC Analysis Data for Itraconazole Stereoisomers

| Stereoisomer | Configuration | Diastereomeric Series |

| 1a | (2R, 4S, 2'R) | cis |

| 1b | (2R, 4S, 2'S) | cis |

| 1c | (2S, 4R, 2'S) | cis |

| 1d | (2S, 4R, 2'R) | cis |

| 1e | (2R, 4R, 2'R) | trans |

| 1f | (2R, 4R, 2'S) | trans |

| 1g | (2S, 4S, 2'R) | trans |

| 1h | (2S, 4S, 2'S) | trans |

Spectroscopic Elucidation:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. Studies have shown that while all the cis stereoisomers and all the trans stereoisomers of Itraconazole exhibit identical ¹H and ¹³C NMR spectra respectively, the spectra of the cis and trans diastereomers are distinct from each other nih.gov. This distinction is crucial for confirming the diastereomeric series of an impurity like this compound. The stereochemical orientation of the dioxolane ring significantly influences the chemical shifts of the nuclei within that ring nih.gov.

Optical rotation is another key parameter in stereochemical investigations, providing information about the enantiomeric nature of a compound. The measurement of the specific rotation of a purified sample of this compound can help in its definitive stereochemical assignment when compared to the known values of the synthesized reference standards nih.gov.

Mechanistic Pathways and Origins of Itraconazole Impurity 24 Formation

Process-Related Impurity Generation: Synthetic Route Analysis and Byproduct Formation

The formation of Itraconazole (B105839) Impurity 24 is intrinsically linked to the synthetic pathway of Itraconazole itself. The synthesis is a multi-step process that involves the formation of several chiral centers, most notably the two stereocenters within the dioxolane ring. The desired Itraconazole molecule has a cis relationship between the aryloxymethylidene and triazolylidene substituents on this ring, corresponding to the (2R,4S) stereochemistry.

Itraconazole Impurity 24, being the (2R,4R) diastereomer, is formed as a synthetic byproduct when the chemical reactions responsible for creating the dioxolane ring lack complete stereoselectivity. This can result in the formation of the trans isomer alongside the desired cis isomer. The presence of such process-related impurities is a common challenge in pharmaceutical manufacturing, necessitating rigorous purification steps to ensure the final drug substance meets purity specifications. google.com Therefore, this compound is considered a process-related impurity, originating from incompletely controlled stereochemistry during synthesis rather than from the degradation of the final Itraconazole molecule.

Degradation Kinetics and Pathways of Itraconazole Leading to Impurity 24

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. Itraconazole has been subjected to a variety of stress conditions, including oxidation, hydrolysis, photolysis, and heat, to probe its degradation pathways. nih.govjetir.org While these studies reveal that Itraconazole can degrade under specific conditions, the available scientific literature does not indicate that this compound (the 2R,4R diastereomer) is formed as a degradation product. Degradation pathways typically involve the cleavage of chemical bonds or the modification of functional groups, rather than the inversion of established stereocenters (epimerization) on the stable dioxolane ring. The following sections detail the known degradation pathways of Itraconazole.

Itraconazole is susceptible to oxidative degradation. jetir.orgrasayanjournal.co.in Studies have shown significant degradation when the drug is exposed to oxidizing agents like hydrogen peroxide (H2O2). nih.govtsijournals.com The primary sites of oxidation are the nitrogen atoms of the piperazine (B1678402) ring, leading to the formation of N-oxide derivatives. rasayanjournal.co.intsijournals.com Research has identified specific oxidative degradants as the piperazine 1-oxide and piperazine 1,4-dioxide of Itraconazole. rasayanjournal.co.in Other studies suggest oxidation can also occur at the isobutyl residue. nih.gov There is no evidence to suggest that oxidative stress induces epimerization to form this compound.

Table 1: Summary of Oxidative Degradation Studies on Itraconazole

| Stress Condition | Observations | Degradation Products Identified | Source(s) |

| 3% H₂O₂ | Significant degradation observed. | One major degradation product formed. | nih.gov |

| 6% H₂O₂ at 40°C for 48 h | 38% degradation observed. | Degradants at RRT 0.35, 0.44, and 0.81. | tsijournals.com |

| 5% H₂O₂ at RT for 48 h | Drug was unstable. | Piperazine 1,4-dioxide (DP-1) and Piperazine 1-oxide (DP-2). | rasayanjournal.co.in |

| 30% H₂O₂ | 78.74% degradation. | Not specified. | jetir.org |

The hydrolytic stability of Itraconazole varies depending on the pH and temperature. Some studies report that the drug is stable under neutral and alkaline hydrolysis but degrades under acidic conditions. nih.gov For instance, treatment with 1N HCl at 75°C resulted in degradation, producing two discernible degradation products. nih.gov Conversely, other research indicates significant degradation in both acidic (44.88% in 0.1N HCl) and alkaline (47.78% in 0.1N NaOH) media. jetir.org Another study, however, found no degradation in 5N HCl or 5N NaOH at 70°C for 48 hours. tsijournals.com These discrepancies may arise from differences in experimental conditions and analytical methods. In all cases, the degradants formed through hydrolysis have not been identified as this compound.

Table 2: Summary of Hydrolytic Degradation Studies on Itraconazole

| Stress Condition | Observations | Source(s) |

| 1N HCl at 75°C for 2 hours | Drug degraded, two product peaks formed. | nih.gov |

| Neutral and Alkaline Hydrolysis | No degradation observed. | nih.gov |

| 0.1N HCl | 44.88% degradation. | jetir.org |

| 0.1N NaOH | 47.78% degradation. | jetir.org |

| 0.1 N HCl at 60°C for 1 h | 17.2% degradation. | scispace.com |

| 0.1 N NaOH at 60°C for 1 h | 4.3% degradation. | scispace.com |

| 5N HCl or 5N NaOH at 70°C for 48h | No degradation observed. | tsijournals.com |

Itraconazole generally exhibits considerable stability when exposed to light. Studies have shown it to be stable under exposure to sunlight for 3 days and UV light for 40 hours. nih.gov However, other research indicates that photodecomposition can occur, primarily through mechanisms like C-N bond cleavage and the loss of a chlorine atom from the phenyl ring. researchgate.netresearchgate.net The efficiency of this photodegradation is significantly increased in the presence of photocatalysts such as titanium dioxide (TiO₂) or ferric chloride (FeCl₃). researchgate.netnih.gov The kinetic analysis of this process reveals that the degradation follows first-order kinetics. researchgate.netnih.gov The products of photolysis are related to bond cleavage and dehalogenation, not stereochemical inversion to form Impurity 24. researchgate.net

Table 3: Summary of Photolytic Degradation Studies on Itraconazole

| Stress Condition | Observations | Source(s) |

| Sunlight (3 days) & UV light (40 hours) | No degradation observed. | nih.gov |

| Overall illumination of 1.2 million lux hours | No degradation observed. | tsijournals.com |

| UV-A radiation with photocatalysts (FeCl₃, TiO₂) | Degradation occurs via C-N bond cleavage and dehalogenation. | researchgate.netresearchgate.netnih.gov |

Table 4: Summary of Thermally Induced Degradation Studies on Itraconazole

| Stress Condition | Observations | Source(s) |

| Dry heat at 80°C for 72 hours | No degradation observed. | nih.gov |

| 105°C for 24 hours | Degradation was induced. | ijrpb.com |

| 60°C for 1 hour | Thermal stress was applied. | ijpbs.com |

| Analysis of glassy Itraconazole | Transitions observed were not due to thermal decomposition. | researchgate.net |

The effect of ionizing radiation on solid Itraconazole has been investigated to assess its suitability for radiation sterilization. nih.govnih.gov When exposed to an electron beam, Itraconazole undergoes decomposition, though the extent is minimal (0.4%) at the standard sterilization dose of 25 kGy. nih.govresearchgate.net At higher doses (up to 400 kGy), degradation increases to 6.5%, and multiple radiodegradation products are formed. nih.gov Structural analysis of these products confirmed that the decomposition of Itraconazole occurs through three primary mechanisms: dehalogenation (elimination of one chlorine atom), oxidation in the isobutyl residue, and C-O bond rupture. nih.govnih.gov None of the identified radiodegradation products correspond to this compound.

Table 5: Summary of Radiation-Induced Degradation Studies on Itraconazole

| Stress Condition | Degradation Level | Identified Degradation Pathways | Source(s) |

| 25 kGy electron beam | 0.4% | Dehalogenation, oxidation, C-O bond rupture. | nih.govnih.gov |

| 400 kGy electron beam | 6.5% | Dehalogenation, oxidation, C-O bond rupture. | nih.govnih.gov |

Role of Starting Materials, Reagents, and Solvents in Impurity Generation

The synthesis of a complex molecule like Itraconazole involves multiple steps, each presenting an opportunity for impurity generation. The raw materials, chemical reagents, and solvents used are pivotal in determining the final purity profile of the API. Impurities can be introduced from starting materials that are incompletely reacted or contain their own impurities.

The formation of this compound and other related substances can be attributed to specific conditions and materials used during synthesis:

Starting Material Purity: The synthesis of Itraconazole often begins with precursors like m-dichlorobenzene. The purity of these initial building blocks is paramount. If the starting materials contain isomeric impurities or related substances, these can be carried through the synthetic sequence to form structural analogs of Itraconazole, such as Impurity 24. For instance, the presence of regioisomers in key intermediates can lead to the formation of isomeric impurities in the final product.

Reagents and Side Reactions: The reagents employed in various steps, such as condensation, alkylation, and cyclization, can lead to side reactions. For example, in the condensation step to form the dioxolane ring, poor stereoselectivity can result in the formation of undesired diastereomers. google.com The use of strong bases or acids as catalysts can also promote side reactions or degradation of intermediates, contributing to the impurity profile. In patent literature describing Itraconazole synthesis, various solvents and bases are mentioned, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), sodium hydroxide, and potassium hydroxide. google.com The choice of these reagents and the reaction conditions (e.g., temperature) can significantly influence the type and quantity of impurities formed. google.comgoogle.com

Solvents: Solvents not only provide a medium for the reaction but can also participate in side reactions or introduce impurities. Residual solvents like methanol (B129727), chloroform, or dimethyl sulfoxide are common impurities themselves. Furthermore, the choice of solvent can affect reaction selectivity and yield. google.com For example, a patent for an Itraconazole intermediate notes that changing the solvent from ethanol (B145695) to others could alter the level of isomeric impurities. google.com

The following table summarizes the potential sources of impurities from materials used in Itraconazole synthesis:

| Material Type | Potential Role in Impurity Generation | Examples of Resulting Impurities |

| Starting Materials | Incomplete reaction; Presence of inherent impurities (e.g., isomers). | Process-related impurities, Isomeric impurities. |

| Reagents | Promotion of side reactions; Lack of selectivity; Degradation of intermediates. google.com | Over-alkylated products, By-products from condensation, Stereoisomers. |

| Solvents | Direct participation in reactions; Introduction of contaminants; Influencing reaction pathways. google.com | Residual solvents, Adducts, Isomeric impurities. |

Identification and Elucidation of Previously Unreported Degradation Products Associated with Itraconazole

Forced degradation studies are crucial for identifying potential degradation products that could form during the shelf life of a drug product. These studies expose the API to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. rasayanjournal.co.innih.gov

Recent research has focused on identifying and characterizing novel degradation products of Itraconazole that were not previously reported. These studies employ advanced analytical techniques like high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy to isolate and elucidate the structures of these new impurities. rasayanjournal.co.intsijournals.com

One study subjected Itraconazole to various stress conditions and found it was particularly susceptible to oxidative and acidic degradation. nih.gov Under oxidative stress, using hydrogen peroxide (H₂O₂), two previously unreported degradation products (DP-1 and DP-2) were identified. rasayanjournal.co.in These were found to be N-oxide derivatives of Itraconazole, formed by the oxidation of the nitrogen atoms in the piperazine ring. rasayanjournal.co.intsijournals.com

DP-1: 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1,4-dioxide. rasayanjournal.co.in

DP-2: 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1-oxide. rasayanjournal.co.in

These N-oxide impurities were successfully isolated using preparative HPLC and their structures were confirmed by HRMS and extensive 1D and 2D NMR analysis. rasayanjournal.co.in Another study also reported the formation of two degradation impurities under heat stress, which were identified as having molecular weights 2 and 30 atomic mass units higher than Itraconazole, suggesting oxidation products. tsijournals.com

The table below details the findings from forced degradation studies on Itraconazole:

| Stress Condition | Observation | Identified Degradation Products | Analytical Techniques Used |

| Oxidative (H₂O₂) | Significant degradation observed. rasayanjournal.co.innih.gov | Piperazine 1,4-dioxide (DP-1); Piperazine 1-oxide (DP-2). rasayanjournal.co.in | HPLC, LC-MS, HRMS, 1D & 2D NMR. rasayanjournal.co.in |

| Acidic (HCl) | Degradation occurs, forming two additional peaks in chromatograms. nih.gov | Unspecified acidic degradation products. nih.gov | HPTLC. nih.gov |

| Alkaline (NaOH) | Stable; no significant degradation observed. nih.govscispace.com | N/A | HPTLC, RP-HPLC. nih.govscispace.com |

| Thermal (Dry Heat) | Stable; no significant degradation observed. nih.gov | N/A | HPTLC. nih.gov |

| Photolytic (UV/Light) | Stable; no significant degradation observed. nih.gov | N/A | HPTLC. nih.gov |

The identification of these novel degradation products is vital for developing stability-indicating analytical methods and for ensuring the quality and safety of Itraconazole formulations. nih.gov

Cutting Edge Analytical Methodologies for Itraconazole Impurity 24 Quantification and Profile Assessment

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analytical assessment of pharmaceutical impurities. A range of techniques, from High-Performance Liquid Chromatography (HPLC) to Gas Chromatography (GC), are utilized to address the various analytical challenges posed by Itraconazole (B105839) Impurity 24.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like Itraconazole and its impurities. The versatility of HPLC allows for various separation modes to be employed, ensuring comprehensive impurity profiling.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the routine analysis and quantification of Itraconazole and its related substances, including Impurity 24. The development of a robust RP-HPLC method is a meticulous process involving the optimization of several key parameters to achieve adequate separation and sensitivity.

Detailed research has focused on developing stability-indicating RP-HPLC methods that can separate Itraconazole from its potential degradation products and process-related impurities. jetir.org These methods commonly utilize C18 columns, which consist of a silica-based stationary phase bonded with octadecylsilyl groups, providing a non-polar surface.

The mobile phase composition is a critical factor in achieving the desired separation. A typical mobile phase for the analysis of Itraconazole impurities consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase and the gradient or isocratic elution profile are optimized to ensure sufficient resolution between the main active pharmaceutical ingredient (API) peak and the impurity peaks. For instance, a mobile phase comprising a mixture of methanol and 0.05% orthophosphoric acid in water (90:10 v/v) has been utilized, with detection carried out at 268 nm. jetir.org

Method optimization often employs a systematic approach, such as Design of Experiments (DoE), to identify the optimal chromatographic conditions. Factors that are typically investigated include the type and concentration of the organic modifier, the pH of the buffer, the column temperature, and the flow rate. The goal is to achieve a method that is not only selective and sensitive but also robust and reproducible.

Table 1: Exemplary RP-HPLC Method Parameters for Itraconazole Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and 0.05% Orthophosphoric Acid in Water (90:10 v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | UV at 268 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

While less common for pharmaceutical impurity analysis compared to RP-HPLC, Normal-Phase HPLC (NP-HPLC) can offer alternative selectivity for highly polar or isomeric impurities that are difficult to separate in reversed-phase systems. In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or alumina) is used in conjunction with a non-polar mobile phase (e.g., hexane (B92381) or heptane (B126788) with a polar modifier like ethanol (B145695) or isopropanol). Although specific applications of NP-HPLC for the routine analysis of Itraconazole Impurity 24 are not extensively documented in publicly available literature, this technique remains a valuable tool in the analytical chemist's arsenal (B13267) for challenging separation problems.

Itraconazole is a chiral molecule, existing as a mixture of four stereoisomers. This compound is an isomer of Itraconazole, making chiral chromatography an essential technique for its comprehensive analysis. synzeal.comcleanchemlab.com The evaluation of isomeric purity is crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the method of choice for separating enantiomers and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral separation of a broad range of pharmaceutical compounds, including azole antifungals. nih.gov

The development of a chiral HPLC method involves screening various CSPs and mobile phases to identify the optimal conditions for enantiomeric and diastereomeric resolution. Both normal-phase and reversed-phase modes can be employed in chiral chromatography. For Itraconazole and its isomers, a two-step HPLC approach using polysaccharide stationary phases with volatile organic mobile phases has been demonstrated for the semipreparative isolation of all four stereoisomers. researchgate.net This highlights the capability of chiral chromatography to not only quantify isomeric impurities but also to isolate them for further characterization.

Table 2: Key Considerations for Chiral HPLC Method Development for Itraconazole Isomers

| Factor | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose, amylose derivatives) are often effective. |

| Mobile Phase | Can be normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water). |

| Temperature | Column temperature can significantly influence chiral recognition and separation. |

| Flow Rate | Optimization is necessary to balance resolution and analysis time. |

| Detection | UV detection is common, but circular dichroism (CD) can provide additional stereochemical information. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. oup.com This technology utilizes columns packed with sub-2 µm particles, which leads to higher separation efficiency.

For the analysis of Itraconazole and its production impurities, a rapid UPLC method has been developed that significantly reduces the analysis time from over 30 minutes with the conventional European Pharmacopeia method to under 10 minutes. oup.com Such a method is not only beneficial for high-throughput screening but also provides enhanced resolution, which is critical for the accurate quantification of closely eluting impurities like this compound.

A typical UPLC method for Itraconazole impurity profiling might employ a C18 column with smaller particle sizes (e.g., 1.7 µm) and a gradient elution with a mobile phase consisting of an aqueous buffer and acetonitrile. The higher operating pressures of UPLC systems allow for faster flow rates without sacrificing separation performance.

Table 3: Comparison of Typical HPLC and UPLC Parameters

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.6 mL/min |

| Pressure | 1000-4000 psi | 6000-15000 psi |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While Itraconazole and its related impurities, including Impurity 24, are generally non-volatile, GC plays a crucial role in the analysis of residual solvents that may be present from the manufacturing process. These organic volatile impurities (OVIs) must be controlled within strict limits as defined by regulatory bodies.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of pharmaceutical compounds, offering a green alternative to normal-phase and reversed-phase liquid chromatography. ceon.rs Utilizing a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, SFC provides unique selectivity and high-efficiency separations. Its low viscosity and high diffusivity facilitate rapid analysis times and reduced solvent consumption. shimadzu.com

For this compound, which is an isomer of the parent drug, SFC is particularly advantageous. The technique excels at chiral and achiral separations of structurally similar compounds. chromatographyonline.comchromatographyonline.com By employing various chiral stationary phases (CSPs) or achiral phases with polar modifiers (such as methanol or ethanol), baseline separation of Impurity 24 from Itraconazole can be achieved, which is often challenging with conventional HPLC methods. shimadzu.comchromatographyonline.com Modern SFC systems can be coupled with mass spectrometry (SFC-MS), providing both high-resolution separation and sensitive detection for accurate quantification. ceon.rs

Table 1: Illustrative SFC Parameters for Isomeric Pharmaceutical Impurity Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Chiral Stationary Phases (e.g., cellulose- or amylose-based) or Achiral (e.g., 2-ethylpyridine) | To achieve enantiomeric or positional isomer separation. |

| Mobile Phase | Supercritical CO2 with a polar organic modifier (e.g., Methanol, Ethanol) | CO2 acts as the primary solvent; the modifier is used to adjust polarity and selectivity. |

| Flow Rate | 2-5 mL/min | Higher flow rates are possible due to low mobile phase viscosity, enabling fast analysis. chromatographyonline.com |

| Back Pressure | 100-200 bar | To maintain the CO2 in a supercritical state. |

| Column Temp. | 35-50 °C | To control the density of the supercritical fluid and influence retention. |

| Detection | UV, Photo Diode Array (PDA), or Mass Spectrometry (MS) | For quantification and identification of the separated impurity. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as minimal sample and solvent consumption, high efficiency, and rapid analysis times. nih.gov For the analysis of this compound, CE, particularly chiral CE, is a highly effective method.

A developed chiral CE method for separating the stereoisomers of Itraconazole and its main metabolite, hydroxyitraconazole, demonstrates the technique's applicability. nih.gov This method relies on the formation of inclusion complexes with a chiral selector, such as negatively charged sulfated beta-cyclodextrin, added to the background electrolyte. nih.gov This interaction introduces differential migration times for the isomers, allowing for their separation. Given that this compound is an isomer, this approach is directly relevant for its quantification. The method can achieve baseline resolution of multiple isomers in under 20 minutes. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its power, providing structural confirmation and high sensitivity. nih.gov

Table 2: Exemplar Capillary Electrophoresis Method Parameters for Itraconazole Isomer Separation nih.gov

| Parameter | Conditions | Rationale |

|---|---|---|

| Capillary | Fused-silica | Standard capillary material for CE. |

| Background Electrolyte (BGE) | Low-pH phosphate (B84403) buffer with methanol | Provides the conductive medium for electrophoresis and solubilizes the analyte. |

| Chiral Selector | Sulfated beta-cyclodextrin | Forms transient diastereomeric complexes with the isomers, enabling chiral separation. |

| Additive | Polyethylene glycol 4000 | Critical for achieving baseline resolution of all isomeric peaks. |

| Voltage | ~20-30 kV | The driving force for the electrophoretic separation. |

| Detection | UV or MS | UV for quantification; MS for confirmation and enhanced sensitivity. |

Thin Layer Chromatography (TLC) for Screening

High-Performance Thin-Layer Chromatography (HPTLC) is a simple, rapid, and cost-effective method frequently used for the screening of impurities in bulk drugs and pharmaceutical formulations. nih.govnih.gov It serves as an excellent tool for quality control, allowing for the simultaneous analysis of multiple samples on a single plate.

For Itraconazole, HPTLC methods have been developed and validated for its quantification and the detection of degradation products. nih.govresearchgate.netcabidigitallibrary.org These methods typically use aluminum plates precoated with silica gel 60 F254 as the stationary phase. A suitable mobile phase, such as a mixture of Toluene, Chloroform, and Methanol, allows for the separation of Itraconazole from its impurities. nih.gov After development, the plates are dried and the spots are visualized under UV light, with densitometric scanning at a specific wavelength (e.g., 260 nm) used for quantification. nih.gov The retention factor (Rf) value helps in the identification of the impurity relative to the standard. This technique is well-suited for preliminary screening of this compound in raw materials and finished products.

Table 3: Validated HPTLC Method for Itraconazole Analysis nih.gov

| Parameter | Conditions/Results |

|---|---|

| Stationary Phase | Precoated silica gel 60 F254 aluminum plates |

| Mobile Phase | Toluene : Chloroform : Methanol (5 : 5 : 1.5, v/v/v) |

| Detection Wavelength | 260 nm (Densitometric analysis) |

| Rf Value for Itraconazole | 0.52 ± 0.02 |

| Linearity Range | 200-1200 ng/spot |

| Accuracy (Recovery) | 98.86% to 100.43% |

Advanced Hyphenated Techniques for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern pharmaceutical impurity profiling. nih.gov This hyphenated technique combines the powerful separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometric detection. shimadzu.comnih.gov For this compound, LC-MS/MS is indispensable for both quantification and structural confirmation.

Numerous LC-MS/MS methods have been validated for the analysis of Itraconazole and its related substances. nih.govnih.gov These methods typically employ a reverse-phase C18 column for chromatographic separation. nih.govfishersci.com A mobile phase consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used in a gradient elution mode to achieve optimal separation of the parent drug from its impurities. nih.govfishersci.com

Since this compound is an isomer, it shares the same protonated molecular ion [M+H]+ at m/z 705.3 as Itraconazole. nih.govtsijournals.com Therefore, high-resolution chromatographic separation is paramount. Following separation, mass spectrometry is performed, typically using an electrospray ionization (ESI) source in positive ion mode. nih.gov For quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (m/z 705.3) is selected and fragmented, and a specific product ion (e.g., m/z 392.4) is monitored, providing exceptional selectivity and minimizing matrix interference. nih.gov

Table 4: Representative LC-MS/MS Parameters for Itraconazole Analysis nih.govnih.gov

| Parameter | Conditions |

|---|---|

| LC System | UPLC/UHPLC |

| Column | C18 (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.500 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition (MRM) | Precursor Ion (m/z): 705.3 → Product Ion (m/z): 392.4 |

Gas Chromatography-Mass Spectrometry (GC-MS and GC-HS-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its direct application for the analysis of Itraconazole and its non-volatile impurities, such as Impurity 24, is limited due to their high molecular weight and low volatility. These compounds would require chemical derivatization to increase their volatility, a process that can be complex and introduce additional variability.

While direct analysis of Impurity 24 is not feasible, Headspace GC-MS (GC-HS-MS) plays a crucial role in the broader impurity profiling of the Itraconazole drug substance. This technique is specifically used for the identification and quantification of residual solvents. Impurities can arise from solvents used in the synthesis and purification processes. GC-HS-MS is the standard method for ensuring that the levels of these volatile organic impurities are below the safety limits prescribed by pharmacopeias.

On-line Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry for Structural Insights

On-line Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a sophisticated analytical technique that provides valuable information on a molecule's structure and conformational dynamics. mdpi.comnih.gov It is particularly useful for distinguishing between isomers that have identical molecular weights and similar fragmentation patterns in conventional MS/MS. nih.gov

The principle of HDX-MS involves replacing the active hydrogens (e.g., those attached to N, O, or S atoms) in a molecule with deuterium atoms. This is achieved by introducing a deuterium source, such as deuterium oxide (D2O), into the mobile phase of an LC-MS system. nih.gov The number of active hydrogens that undergo exchange provides a crucial piece of structural information.

For this compound, which is an isomer of Itraconazole, HDX-MS can be a definitive tool for structural elucidation. nih.gov If the impurity has a different number of exchangeable protons compared to the parent drug, or if the rate of exchange differs due to conformational changes, this will result in a measurable mass shift that can be detected by the mass spectrometer. This allows for unambiguous differentiation between the two isomers, providing insights that are often unattainable with other methods. nih.gov

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a rapid, accessible, and cost-effective means for the quantification of pharmaceutical compounds. These techniques are based on the principle that every compound absorbs or transmits light over a certain wavelength range.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique in pharmaceutical analysis for the quantitative determination of drugs and their impurities. For Itraconazole and its related impurities, including Impurity 24, the presence of chromophoric groups in their molecular structure allows for strong absorption of UV radiation, making this method particularly suitable. A simple UV-spectrophotometric method has been developed for the determination of Itraconazole in pure and pharmaceutical formulations, with maximum absorption observed at 262 nm in ethanol. researchgate.net This method demonstrated linearity in the concentration range of 4-14 μg/ml. researchgate.net Such a direct quantification approach could be adapted for this compound, provided it exhibits a distinct absorption maximum or a region where Itraconazole has minimal interference.

Derivative spectroscopy, a powerful extension of conventional UV-Vis spectroscopy, can be employed to enhance the resolution of overlapping spectral bands and to eliminate matrix interferences. By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for the quantification of an analyte in the presence of other absorbing species. For instance, a first-order derivative UV spectroscopic method has been developed for Itraconazole, with amplitude measurements in the range of 245 nm to 270 nm. researchgate.net This approach could prove invaluable for the selective quantification of this compound, especially in mixtures where its spectral band might be masked by that of the parent drug, Itraconazole.

| Method | Principle | Application for this compound | Potential Advantages |

| Direct UV-Vis Spectroscopy | Measurement of light absorption at a specific wavelength. | Rapid quantification in pure samples or when spectral overlap with Itraconazole is minimal. | Simple, fast, and cost-effective. |

| Derivative UV-Vis Spectroscopy | Calculation of the derivative of the absorbance spectrum. | Enhanced resolution of overlapping spectra, enabling quantification in the presence of Itraconazole. | Improved selectivity and sensitivity; reduces baseline drift and matrix interference. |

Chemometric Approaches in Analytical Method Design and Optimization

Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and experiments, and to provide maximum chemical information by analyzing chemical data.

Design of Experiments (DoE) is a systematic approach to method development that allows for the simultaneous variation of multiple factors, leading to an efficient and comprehensive understanding of their effects on the analytical response. In the analysis of Itraconazole and its impurities, chemometrically assisted optimization of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was successfully carried out using a Box-Behnken design. nih.govresearchgate.net This three-level design was employed to simultaneously optimize critical chromatographic parameters such as the acetonitrile content in the mobile phase, the pH of the aqueous phase, and the column temperature. nih.govresearchgate.net The goal was to achieve the desired chromatographic resolution with a limited number of experiments. nih.govresearchgate.net A similar approach could be strategically applied to develop a robust analytical method for this compound.

For instance, in the development of an HPLC method for this compound, a Box-Behnken design could be implemented to study the effects of key variables on critical responses like peak resolution, tailing factor, and retention time.

Illustrative Box-Behnken Design for this compound Method Optimization:

| Factor | Level -1 | Level 0 | Level +1 |

| A: Organic Modifier (%) | 45 | 50 | 55 |

| B: pH of Aqueous Phase | 2.5 | 3.0 | 3.5 |

| C: Column Temperature (°C) | 25 | 30 | 35 |

Furthermore, for evaluating the robustness of an analytical method, fractional factorial designs are highly efficient. A 2^(4-1) fractional factorial design was utilized to assess the robustness of an RP-HPLC method for Itraconazole and its impurities. nih.gov This design allows for the screening of a large number of factors in a minimal number of experimental runs to identify those that have a significant effect on the method's performance. nih.gov This would be a crucial step in the validation of an analytical method for this compound, ensuring its reliability under various operating conditions.

Statistical Process Control (SPC) is a collection of statistical tools used to monitor and control a process. In the context of pharmaceutical analysis, SPC can be implemented to ensure that an analytical method for the quantification of this compound remains in a state of statistical control over time. By regularly analyzing control samples and plotting the results on control charts (e.g., Shewhart charts), any drift or shift in the method's performance can be detected early.

This proactive approach to performance monitoring allows for timely corrective actions before the method goes out of specification, ensuring the consistent and reliable reporting of this compound levels. The implementation of SPC would involve establishing control limits for critical analytical parameters, such as the recovery of a control standard or the response factor of Impurity 24.

Method Validation and Qualification for Itraconazole Impurity 24 Analytical Procedures

Adherence to International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q2(R1))

The validation of analytical methods for Itraconazole (B105839) Impurity 24 is governed by the comprehensive guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology". ich.orgfda.gov This guideline provides a framework for the validation characteristics required for various analytical tests. ich.org For a quantitative impurity test like the one for Itraconazole Impurity 24, the key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijrrjournal.comresearchgate.netglobalresearchonline.net

Adherence to these guidelines is mandatory for regulatory submissions and ensures that the analytical procedure is well-understood, and its limitations are defined. researchgate.net The objective is to demonstrate that the method is suitable for its intended purpose, which in this case is the accurate quantification of this compound, ensuring the quality and safety of the final drug product. fda.gov Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly developed and validated according to these ICH principles for the analysis of itraconazole and its related impurities. oup.comijrpb.comjetir.org

Core Validation Parameters

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. globalresearchonline.netijrpr.com For this compound, this is typically demonstrated through the development of a stability-indicating method, which is a procedure that can separate and quantify the impurity from the active pharmaceutical ingredient (itraconazole) and other potential degradation products. researchgate.netnih.gov

To establish specificity, forced degradation studies are performed on itraconazole to generate potential degradation products. researchgate.netjetir.org The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netjetir.orgnih.gov The analytical method, often a reversed-phase HPLC method, must demonstrate that the peak corresponding to this compound is well-resolved from the peaks of itraconazole and any products formed during these stress tests. researchgate.netnih.gov Peak purity analysis, using a photodiode array (PDA) detector, is often employed to confirm that the analyte peak is spectrally pure and free from co-eluting substances. nih.gov For example, studies on itraconazole have shown that degradation products from acidic hydrolysis and oxidation can be effectively resolved from the main drug peak, confirming the method's specificity. nih.gov

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijrpb.comijrpr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov

For this compound, linearity is assessed by preparing a series of solutions of the impurity at different concentrations. oup.com According to ICH guidelines, a minimum of five concentrations is typically recommended for establishing linearity. ich.org These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentration. globalresearchonline.net

The performance of the calibration curve is evaluated by its correlation coefficient (r²) and the y-intercept. A correlation coefficient close to 1.000 indicates a strong linear relationship. ijrpb.com The specified range for an impurity is typically from the reporting level of the impurity to 120% of the specification limit. ich.orgfda.gov

Table 1: Example Linearity and Range Data for Itraconazole Impurities

| Parameter | Value |

|---|---|

| Concentration Range | 5 to 120 mg/L |

| Number of Concentration Levels | 7 |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation Example | y = mx + c |

Accuracy refers to the closeness of the test results obtained by the method to the true value. fda.gov It is often determined by recovery studies, where a known amount of this compound is added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). ijrpb.com The method is then used to analyze these samples, and the percentage of the impurity that is recovered is calculated. tsijournals.com Good recovery values, typically within a range of 98-102% or 85-115% for impurities, indicate the accuracy of the method. ijrpb.comtsijournals.com

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. fda.gov It is evaluated at three levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. globalresearchonline.net

Intermediate Precision: Evaluates the variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Reproducibility: Assesses the precision between different laboratories, although this is not always required for methods used within a single facility. fda.gov

Precision is reported as the relative standard deviation (%RSD) of the measurements. A low %RSD (typically less than 2% for the drug substance and often less than 10% for impurities) indicates a high degree of precision. researchgate.netijrpb.com

Table 2: Example Accuracy and Precision Data for an Itraconazole Impurity

| Validation Parameter | Spiking Level | Result |

|---|---|---|

| Accuracy (% Recovery) | 50% | 99.1% |

| 100% | 99.7% | |

| 150% | 101.3% | |

| Precision (Repeatability) | 100% Level | %RSD = 0.7% |

| Precision (Intermediate) | 100% Level | %RSD = 1.1% |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

For this compound, the LOD and LOQ are crucial for determining the sensitivity of the analytical method. These limits can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. oup.comnih.gov The LOQ must be at or below the reporting threshold for the impurity as specified by regulatory requirements. ich.org For instance, a validated UPLC method for itraconazole and its impurities determined the LOD and LOQ by diluting a standard solution until a satisfactory signal-to-noise ratio was achieved. oup.com

Table 3: Example LOD and LOQ Values for an Itraconazole Impurity

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 1.03 |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 3.13 |

Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijrpb.com It provides an indication of the method's reliability during normal usage. scholarsresearchlibrary.com

For an HPLC-based method for this compound, robustness is tested by intentionally varying parameters such as:

The composition of the mobile phase (e.g., ±2% change in organic solvent ratio). ijrpb.com

The flow rate of the mobile phase (e.g., ±0.1 mL/min). scholarsresearchlibrary.com

The column temperature (e.g., ±2°C). oup.com

The detection wavelength. globalresearchonline.net

The effect of these changes on the analytical results, such as retention time and peak area of this compound, is evaluated. scholarsresearchlibrary.com The method is considered robust if the results remain within acceptable criteria (e.g., %RSD for peak areas remains low) despite these minor variations. ijrpb.com

Table 4: Example Robustness Study Parameters and Acceptance Criteria

| Parameter Varied | Variation | Acceptance Criterion |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | System suitability passes; %RSD < 2.0% |

| Column Temperature | ± 2 °C | Resolution between critical peaks remains > 2.0 |

| Mobile Phase Organic Content | ± 2% | Retention time shift within acceptable limits |

Sample and Standard Solution Stability Considerations for this compound Analytical Procedures

The stability of sample and standard solutions is a critical parameter in the validation of analytical methods, ensuring the reliability and accuracy of quantitative results. For this compound, establishing the timeframe during which the impurity remains stable in a given solvent system and under specific storage conditions is essential for minimizing analytical variability. While specific quantitative stability data for this compound is not extensively detailed in publicly available literature, general stability studies of itraconazole and its related substances provide valuable insights into handling and storage.

General Findings from Itraconazole Stability Studies

Investigations into the stability of analytical solutions of itraconazole and its associated impurities have indicated a general stability window under controlled conditions. One study on the development and validation of a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for itraconazole and its related substances found that both standard and sample solutions were stable for up to three days when stored at room temperature. ijrpb.com Another study noted that prepared solutions were typically stored at room temperature and discarded after 24 hours as a precautionary measure to ensure data integrity.

These findings suggest that this compound, within a mixture of itraconazole and its other related compounds, is likely to exhibit comparable stability under similar conditions. However, the exact stability of an isolated standard of this compound or its stability in a sample matrix where it is the primary analyte of interest would ideally be determined through a dedicated stability study.

Factors Influencing Solution Stability

The stability of this compound in analytical solutions can be influenced by several factors, including:

Solvent Composition: The choice of diluent or solvent system is paramount. Solvents should be selected based on their ability to fully dissolve the analyte and maintain its stability. Common solvents used for itraconazole and its impurities include methanol (B129727), acetonitrile (B52724), and various buffer solutions.

Storage Temperature: Temperature is a critical factor in the degradation kinetics of chemical compounds. Generally, storage at lower temperatures (e.g., refrigeration at 2-8°C) is recommended to slow down potential degradation reactions.

Light Exposure: Photodegradation can be a significant issue for many pharmaceutical compounds. The use of amber glassware or light-protective containers is a standard practice to mitigate the effects of light exposure.

pH of the Solution: The pH of the solution can significantly impact the stability of ionizable compounds. Buffer selection and pH control are important considerations, especially in aqueous solutions.

Duration of Storage: The length of time a solution is stored before analysis is a key variable that must be evaluated to establish a reliable window for sample analysis.

Hypothetical Stability Data Representation

In the absence of specific published data for this compound, a typical approach to documenting solution stability involves analyzing the concentration of the analyte in a prepared solution at various time points and under different storage conditions. The results are often expressed as the percentage of the initial concentration remaining. The following tables are illustrative examples of how such data would be presented.

Table 1: Hypothetical Stability of this compound Standard Solution at Room Temperature (25°C)

| Time (Hours) | Concentration (µg/mL) | % of Initial Concentration |

|---|---|---|

| 0 | 10.00 | 100.0 |

| 6 | 9.98 | 99.8 |

| 12 | 9.95 | 99.5 |

| 24 | 9.91 | 99.1 |

| 48 | 9.85 | 98.5 |

Table 2: Hypothetical Stability of this compound Sample Solution under Refrigeration (2-8°C)

| Time (Days) | Concentration (µg/mL) | % of Initial Concentration |

|---|---|---|

| 0 | 5.00 | 100.0 |

| 1 | 4.99 | 99.8 |

| 3 | 4.97 | 99.4 |

| 5 | 4.94 | 98.8 |

It is imperative to note that the data presented in these tables are hypothetical and for illustrative purposes only. A formal validation of an analytical method for this compound would require the generation of empirical data through rigorous experimental work. Such studies would involve preparing standard and sample solutions and analyzing them at predefined intervals to determine the extent of any degradation. The acceptance criteria for stability are typically defined in regulatory guidelines, with a common limit being no significant change in concentration, often within ±2% of the initial value, over the established stability period.

Strategic Control and Mitigation of Itraconazole Impurity 24 in Pharmaceutical Production

Synthetic Process Optimization for Impurity Minimization

The formation of process-related impurities, including isomers like Itraconazole (B105839) Impurity 24, is often intrinsically linked to the main synthesis reaction conditions. Optimizing these conditions is the primary and most effective strategy for minimizing impurity generation at its source. Key parameters that are critical in the synthesis of Itraconazole include reaction temperature, solvent polarity, catalyst selection, and reagent stoichiometry.

Research into the synthesis of Itraconazole and its analogues indicates that the final condensation step is a critical point for impurity formation. The reaction kinetics can be influenced to favor the formation of the desired diastereomer (Itraconazole) over undesired isomers.

Key Optimization Strategies:

Temperature Control: Precise temperature management can shift the reaction equilibrium. Lowering the temperature might slow down the reaction but can increase the stereoselectivity, thereby reducing the formation rate of the thermodynamically less stable Impurity 24.

Solvent System: The choice of solvent affects the solubility of reactants and intermediates, influencing reaction pathways. A systematic screening of solvent systems can identify optimal conditions that favor the desired reaction pathway.

Reagent Stoichiometry and Addition Rate: Carefully controlling the molar ratios of reactants and the rate of their addition can minimize side reactions. For instance, slow, controlled addition of the alkylating agent in the final step can prevent localized concentration spikes that may lead to alternative reaction pathways.

A data-driven approach, often employing Design of Experiments (DoE), allows for the systematic evaluation of these parameters and their interactions. The goal is to identify a robust operating space where the yield of Itraconazole is maximized while the formation of Impurity 24 is kept below a predefined threshold.

| Process Parameter | Potential Impact on Impurity 24 Formation | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures may favor the formation of thermodynamic byproducts, potentially increasing levels of isomeric impurities. | Conduct kinetic studies to determine the optimal temperature for maximizing the formation of the desired stereoisomer while minimizing others. |

| Solvent Polarity | Can influence the stereochemical outcome of the reaction by stabilizing different transition states. | Screen a range of solvents with varying polarities to find a system that enhances the stereoselectivity of the key bond-forming step. |

| Catalyst | The nature of the catalyst (e.g., phase transfer catalyst) can significantly impact the stereoselectivity of the condensation reaction. | Evaluate different catalysts to identify one that sterically or electronically favors the formation of the correct Itraconazole isomer. |

| pH / Base | The strength and concentration of the base used can influence which competing reaction pathways are favored. | Optimize the choice and amount of base to ensure the desired reaction proceeds selectively without promoting side reactions or epimerization. |

Exploration of Alternative Synthesis Routes to Avoid Impurity Precursors

When process optimization is insufficient to control an impurity to the desired level, exploring alternative synthetic routes is a strategic option. For an isomeric impurity like this compound, this often involves routes that introduce greater stereochemical control. The conventional synthesis of Itraconazole involves several chiral centers, and the formation of diastereomers is a known risk.

Alternative strategies could involve:

Chiral Starting Materials: Employing starting materials where the required stereochemistry is already fixed. This can circumvent a non-selective reaction step later in the synthesis, thereby preventing the formation of the undesired isomer.

Stereoselective Catalysis: Utilizing modern asymmetric catalysts (e.g., chiral ligands in metal-catalyzed reactions) can guide the reaction to produce predominantly one stereoisomer. This approach can significantly improve the purity profile of the crude product, reducing the burden on downstream purification.

Advanced Purification Technologies and Efficacy Evaluation

Even with an optimized synthesis, some level of this compound may still be present in the crude product. Its removal is challenging due to its isomeric nature and similar physicochemical properties to the API. Standard crystallization techniques may not be sufficient to achieve the required purity levels. Therefore, advanced purification technologies are often necessary.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating closely related compounds like isomers. rasayanjournal.co.inoup.com By using highly efficient columns (e.g., those packed with sub-2 µm particles) and optimized mobile phases, it is possible to resolve Itraconazole from Impurity 24. oup.com The fractions containing the pure API are collected, and the solvent is removed. While effective, Prep-HPLC can be costly and time-consuming for large-scale production.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical CO2 as the main component of the mobile phase. It often provides different selectivity for isomers and can be an effective tool for separating diastereomers with lower solvent consumption and faster processing times.

Multi-column Chromatography/Simulated Moving Bed (SMB) Chromatography: For large-scale manufacturing, continuous chromatographic techniques like SMB are more efficient and cost-effective than batch Prep-HPLC. SMB is particularly well-suited for the challenging separation of isomers and can deliver a continuous output of high-purity product.

The efficacy of these techniques must be rigorously evaluated by collecting fractions and analyzing them with a validated analytical method to quantify the reduction of Impurity 24.

| Purification Technology | Principle of Separation | Typical Efficacy for Isomer Removal | Scalability & Cost Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility of the API and impurity in a chosen solvent system. | Low to Moderate. Often ineffective for isomers with very similar solubility profiles. | High scalability, low operational cost. |

| Preparative HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. oup.com | High to Very High. Capable of baseline separation of closely related isomers. rasayanjournal.co.in | Moderate scalability, high capital and operational cost (solvents). |

| Simulated Moving Bed (SMB) | Continuous counter-current chromatographic process that simulates a moving solid phase. | Very High. Provides high purity and yield with reduced solvent consumption compared to batch HPLC. | High scalability, very high capital cost but lower operational cost than batch HPLC for large volumes. |

Application of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. simsonpharma.com Applying QbD principles is essential for robustly controlling impurities like this compound.

The QbD process for impurity control involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limit for this compound in the final API.

Identifying Critical Quality Attributes (CQAs): The level of Impurity 24 is a CQA of the Itraconazole API.

Risk Assessment: A risk assessment (e.g., Failure Mode and Effects Analysis - FMEA) is conducted to identify process parameters that could impact the formation of Impurity 24. qbdgroup.com This involves linking material attributes and process parameters to the CQA.

Developing a Control Strategy: Based on the risk assessment and experimental data (e.g., from DoE studies), a control strategy is established. This strategy includes controls on input materials, process parameters, and in-process controls (IPCs) to ensure the impurity is consistently maintained below its limit. The strategy might specify narrow temperature ranges, reagent quality attributes, and IPC checks at critical steps.

| Potential Failure Mode (Cause) | Potential Effect | Severity | Occurrence | Detection | Risk Priority Number (RPN) | Mitigation Strategy |

|---|---|---|---|---|---|---|

| Incorrect temperature in final condensation step | Increased formation of Impurity 24 | High | Medium | High | Medium | Implement strict temperature controls with alarms; define a narrow operating range in the batch record. |

| Poor quality of key starting material (isomeric impurity present) | Carry-over and formation of related impurities | High | Low | High | Low | Establish stringent specifications for starting materials, including limits on isomeric impurities; qualify vendors. |

| Incorrect stoichiometry or addition rate of reagents | Promotion of side reactions leading to Impurity 24 | High | Medium | Medium | Medium | Automate reagent addition; use calibrated dosing pumps; specify rates in the batch record. |

Development and Certification of Reference Standards for this compound

The accurate detection and quantification of this compound rely on the availability of a high-quality, well-characterized reference standard. synzeal.com The development and certification of such a standard is a meticulous process.

Isolation and Purification: The impurity must first be isolated from a process stream or an enriched impurity mixture. This is typically achieved using preparative chromatography to obtain the material with the highest possible purity. tsijournals.com

Structural Characterization: The isolated impurity undergoes extensive structural elucidation using a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and structure as an isomer of Itraconazole. tsijournals.com

Purity Assignment: The purity of the reference standard is determined using a mass balance approach, which accounts for chromatographic purity (typically by HPLC), water content (Karl Fischer titration), residual solvents (Gas Chromatography), and non-volatile residues.

Certification: To be a Certified Reference Material (CRM), the standard must be produced by a reference material producer accredited under ISO 17034. sigmaaldrich.com The characterization and testing are performed by laboratories accredited under ISO/IEC 17025. This ensures the competence of the producer and the reliability of the certified value and its associated uncertainty. The certificate of analysis for a CRM provides documented traceability to international standards. sigmaaldrich.com

This certified reference standard is then used for analytical method validation, as a peak marker in routine analysis, and for the accurate quantification of this compound in batches of the API. synzeal.com

Stability Profiling of this compound: A Review of Available Scientific Literature

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific data pertaining to the stability and degradation profile of This compound . While this compound is identified as a known impurity of Itraconazole, detailed experimental studies focusing on its unique stability characteristics are not available in the public domain.